{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol
Overview
Description
“{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol”.Molecular Structure Analysis
The molecular structure of “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol” is not available in the search results.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol”.Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol” are not available in the search results.Scientific Research Applications
Catalyst-Free Reactions : A study by Zhao et al. (2020) developed a catalyst-free domino reaction using ethyl 4-hydroxyalkyl-2-ynoate and N-heteroaryl-methyl-N-2,2-difluoroethan-1-amine, demonstrating the synthesis of complex structures in methanol. This highlights the potential of using {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol in catalyst-free chemical reactions (Zhao et al., 2020).
N-Monomethylation Processes : Li et al. (2012) described an efficient method for the direct N-monomethylation of aromatic primary amines using methanol, indicating the role of {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol in such chemical processes (Li et al., 2012).
Organic Synthesis and Energy Technologies : Methanol, a key component in the synthesis of {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol, is used extensively in chemical synthesis and energy technologies. Dalena et al. (2018) discussed methanol's role as a building block in creating complex chemical structures and as a clean-burning fuel (Dalena et al., 2018).
Degradation in Activated Sludge : Yuan et al. (2016) explored the degradation of cis- and trans-(4-methylcyclohexyl)methanol, a component similar to {1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol, in activated sludge. This study provides insights into the environmental fate and degradation kinetics of such compounds (Yuan et al., 2016).
Safety And Hazards
There is no specific safety and hazard information available for “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol”.
Future Directions
As there is limited information available on “{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety profile. This would provide a comprehensive understanding of the compound and its potential applications.
properties
IUPAC Name |
[1-(2,2-difluoroethylamino)-4-methylcyclohexyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F2NO/c1-8-2-4-10(7-14,5-3-8)13-6-9(11)12/h8-9,13-14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJZMUPYAGUZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CO)NCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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